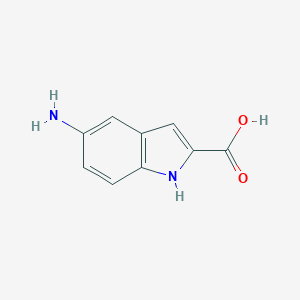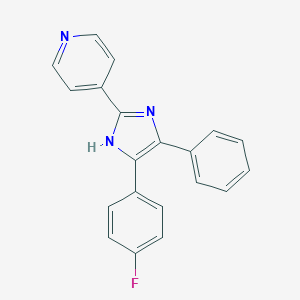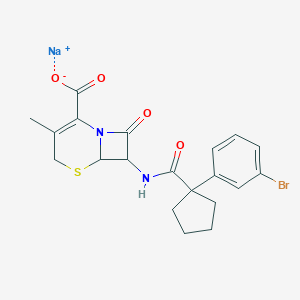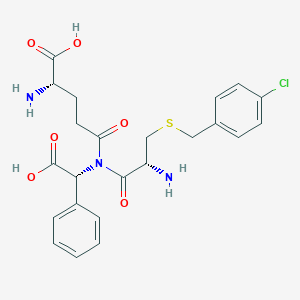
gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine, also known as GCCP, is a synthetic peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. GCCP is a small molecule that has a molecular weight of 681.83 g/mol and a chemical formula of C30H36ClN5O7S.
Mecanismo De Acción
The mechanism of action of gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine is not fully understood. However, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the breakdown of extracellular matrix proteins. Inhibition of MMPs can lead to decreased inflammation and tissue damage. gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine has also been shown to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells.
Biochemical and Physiological Effects
gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death. gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine has also been shown to increase cell proliferation and migration. In addition, gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine has been shown to have anti-cancer properties, including the ability to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied, and its properties are well understood. However, gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine also has some limitations. It can be difficult to work with due to its hydrophobic nature, which can lead to solubility issues. In addition, the mechanism of action of gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine. One area of research is the development of gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine-based therapies for various diseases. Another area of research is the investigation of the mechanism of action of gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine. This could lead to the development of more effective therapies based on gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine. Additionally, the use of gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine as a biomarker for various diseases could be explored further. Finally, the development of new synthesis methods for gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine could lead to improved yields and purity.
Métodos De Síntesis
Gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine is synthesized through a solid-phase peptide synthesis method. This method involves the stepwise addition of amino acids to a resin-bound peptide chain. The synthesis of gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine involves the use of a chlorobenzyl protecting group, which is removed during the final deprotection step. The final product is purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine has been investigated as a potential treatment for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In addition, gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine has been studied for its potential use as a biomarker for various diseases.
Propiedades
Número CAS |
152684-55-4 |
|---|---|
Nombre del producto |
gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine |
Fórmula molecular |
C23H26ClN3O6S |
Peso molecular |
508 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-2-amino-3-[(4-chlorophenyl)methylsulfanyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C23H26ClN3O6S/c24-16-8-6-14(7-9-16)12-34-13-18(26)21(29)27(19(28)11-10-17(25)22(30)31)20(23(32)33)15-4-2-1-3-5-15/h1-9,17-18,20H,10-13,25-26H2,(H,30,31)(H,32,33)/t17-,18-,20+/m0/s1 |
Clave InChI |
YUENTQVIQRRGQD-CMKODMSKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@H](C(=O)O)N(C(=O)CC[C@@H](C(=O)O)N)C(=O)[C@H](CSCC2=CC=C(C=C2)Cl)N |
SMILES |
C1=CC=C(C=C1)C(C(=O)O)N(C(=O)CCC(C(=O)O)N)C(=O)C(CSCC2=CC=C(C=C2)Cl)N |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)O)N(C(=O)CCC(C(=O)O)N)C(=O)C(CSCC2=CC=C(C=C2)Cl)N |
Otros números CAS |
152684-55-4 |
Sinónimos |
gamma-Gln-S-(pClBz)Cys-PhGly gamma-glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine GGCBCP TER-117 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



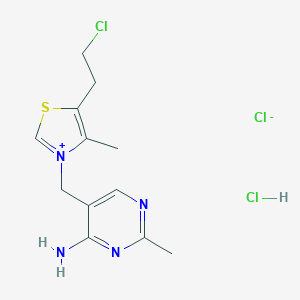
![8,9-Diazatetracyclo[5.2.1.0~2,4~.0~2,6~]dec-8-ene](/img/structure/B131150.png)
![[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid](/img/structure/B131153.png)
![4-amino-1-[(2R,3S,4R,5R)-5-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxolan-2-yl]pyrimidin-2-one](/img/structure/B131159.png)
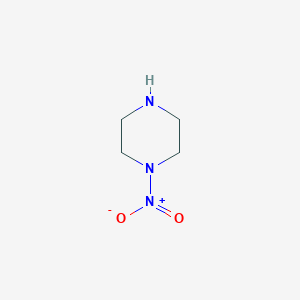
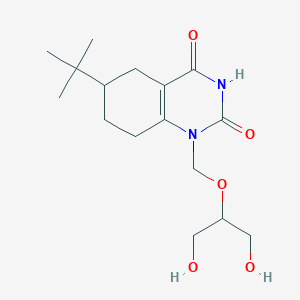


![[(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate](/img/structure/B131169.png)

